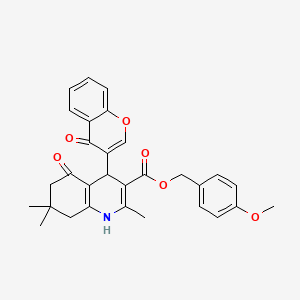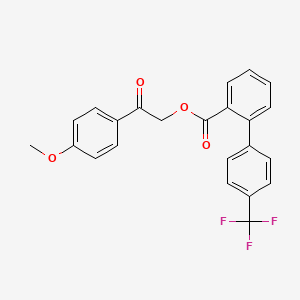![molecular formula C26H33O2P B4954501 1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol](/img/structure/B4954501.png)
1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a phosphindole system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the cyclopropane ring through a cyclopropanation reaction.
- Introduction of the phosphindole moiety via a phosphination reaction.
- Functionalization of the compound with benzyl and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial levels.
化学反応の分析
Types of Reactions
1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science and nanotechnology.
作用機序
The mechanism of action of 1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds to 1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol include other phosphindole derivatives and cyclopropane-containing compounds. Examples include:
- 1-Benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the fused cyclopropane and phosphindole rings, as well as the presence of benzyl and phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
1-benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33O2P/c1-24(2)20-15-22-25(3,16-21(20)24)29(28,17-18-11-7-5-8-12-18)23(26(22,4)27)19-13-9-6-10-14-19/h5-14,20-23,27H,15-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLAFQQDLZLOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC3(C(C2)C(C(P3(=O)CC4=CC=CC=C4)C5=CC=CC=C5)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![(5E)-3-(3-nitrobenzyl)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)


![3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
![N-[4-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
![(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)
![(5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4954479.png)
![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)
![(5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![2,6-dichloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4954499.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)
![ethyl 1-[(4-chlorophenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4954513.png)
![4-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4954519.png)
